4-Methoxyphenethylmagnesium bromide
Description
BenchChem offers high-quality 4-Methoxyphenethylmagnesium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxyphenethylmagnesium bromide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;1-ethyl-4-methoxybenzene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O.BrH.Mg/c1-3-8-4-6-9(10-2)7-5-8;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSINCNMOPYKNC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C[CH2-].[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrMgO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methoxyphenethylmagnesium Bromide: From Discovery to Modern Synthetic Applications
Abstract
This technical guide provides a comprehensive overview of 4-methoxyphenethylmagnesium bromide, a significant yet often overlooked Grignard reagent. While its discovery is not marked by a singular breakthrough event, its history is intrinsically linked to the revolutionary development of organomagnesium chemistry by Victor Grignard in 1900. This document delves into the historical context of Grignard reagents, provides detailed, field-proven protocols for the synthesis of 4-methoxyphenethylmagnesium bromide and its precursor, and explores its applications in modern organic synthesis, particularly for researchers, scientists, and drug development professionals. The guide emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols and authoritative grounding through comprehensive referencing.
Introduction: The Dawn of a New Era in Synthesis - The Grignard Reagent
The turn of the 20th century witnessed a paradigm shift in organic chemistry with the pioneering work of French chemist François Auguste Victor Grignard.[1][2] His discovery that organic halides react with magnesium metal in an ethereal solvent to form highly reactive organomagnesium compounds, now universally known as Grignard reagents, was a monumental achievement that earned him the Nobel Prize in Chemistry in 1912.[1][2] These reagents, with the general formula RMgX, provided a robust and versatile method for the formation of new carbon-carbon bonds, a cornerstone of synthetic organic chemistry.[1][2]
The initial work by Grignard's mentor, Philippe Barbier, involved a one-pot reaction of an alkyl halide, a carbonyl compound, and magnesium metal. However, the yields were often low and the reactions unreliable.[3] Grignard's crucial contribution was the development of a two-step process: the pre-formation of the organomagnesium halide, followed by its reaction with an electrophile.[3] This seemingly simple modification revolutionized the field, enabling chemists to construct complex molecules with unprecedented efficiency and control.
The reactivity of Grignard reagents stems from the highly polarized carbon-magnesium bond, which imparts significant carbanionic character to the organic moiety.[4] This makes them potent nucleophiles capable of attacking a wide range of electrophilic centers, most notably the carbonyl carbon of aldehydes, ketones, and esters.
While the early focus was on simple alkyl and aryl Grignard reagents, the methodology was soon extended to include functionalized derivatives. 4-Methoxyphenethylmagnesium bromide, the subject of this guide, is an exemplar of such a functionalized Grignard reagent. Its synthesis and application represent a routine yet vital extension of Grignard's initial discovery, enabling the introduction of the 4-methoxyphenethyl moiety in the synthesis of complex organic molecules.
Synthesis of 4-Methoxyphenethylmagnesium Bromide: A Two-Step Approach
The preparation of 4-methoxyphenethylmagnesium bromide is a two-step process that begins with the synthesis of its precursor, 4-methoxyphenethyl bromide, from the corresponding alcohol. This is followed by the classical Grignard reaction with magnesium metal.
Step 1: Synthesis of 4-Methoxyphenethyl Bromide from 4-Methoxyphenethyl Alcohol
The conversion of a primary alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. While several reagents can accomplish this, phosphorus tribromide (PBr₃) is a common and effective choice that generally proceeds with minimal side reactions for primary alcohols.[5]
Reaction Mechanism: The reaction proceeds via an SN2 mechanism. The oxygen of the alcohol attacks the phosphorus atom of PBr₃, displacing a bromide ion. This newly formed bromide ion then acts as a nucleophile, attacking the carbon atom bearing the activated hydroxyl group (now a good leaving group) from the backside, leading to the formation of the alkyl bromide with inversion of stereochemistry (though this is not relevant for the achiral 4-methoxyphenethyl alcohol).[5]
Experimental Protocol:
A detailed procedure for the synthesis of a phenethyl bromide from the corresponding alcohol using phosphorus tribromide is described below. This protocol is adapted from a reliable source for the synthesis of 3-methoxyphenethyl bromide and is directly applicable to the 4-methoxy isomer.[6]
Materials:
-
4-Methoxyphenethyl alcohol
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (CH₂Cl₂, dry)
-
Deionized water
-
5N Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 4-methoxyphenethyl alcohol (1.0 eq) in dry dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of phosphorus tribromide (0.52 eq) in dry dichloromethane to the cooled alcohol solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Carefully quench the reaction by slowly adding the mixture to ice/water.
-
Neutralize the resulting solution with 5N NaOH.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-methoxyphenethyl bromide.
Quantitative Data:
| Parameter | Value | Reference |
| Reactant | 4-Methoxyphenethyl Alcohol | [6] |
| Reagent | Phosphorus Tribromide | [6] |
| Solvent | Dichloromethane | [6] |
| Yield | ~97% (based on analogous reaction) | [6] |
Step 2: Formation of 4-Methoxyphenethylmagnesium Bromide
The formation of a Grignard reagent is a surface reaction that occurs on the magnesium metal. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), which solvates and stabilizes the Grignard reagent as it forms.[7]
Reaction Mechanism: The formation of a Grignard reagent is believed to proceed through a radical mechanism initiated by a single-electron transfer (SET) from the magnesium metal to the antibonding orbital of the carbon-halogen bond of the organic halide. This results in the formation of a radical anion, which then fragments to form an organic radical and a halide ion. The organic radical then reacts with the magnesium radical cation on the metal surface to form the organomagnesium halide.
Experimental Protocol:
The following is a general and reliable protocol for the preparation of a Grignard reagent, adapted from a procedure for a similar compound.[8]
Materials:
-
4-Methoxyphenethyl bromide
-
Magnesium turnings
-
Iodine (a small crystal for activation)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq) and a small crystal of iodine.
-
Add a small amount of anhydrous THF to just cover the magnesium.
-
In the dropping funnel, prepare a solution of 4-methoxyphenethyl bromide (1.0 eq) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium. The disappearance of the iodine color and the initiation of bubbling indicate the start of the reaction. Gentle heating may be required to initiate the reaction.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.
-
The resulting grey to brownish solution of 4-methoxyphenethylmagnesium bromide is then ready for use in subsequent reactions.
Quantitative Data:
| Parameter | Description |
| ¹H NMR (THF-d₈, predicted) | Due to the paramagnetic nature of the magnesium center and the dynamic exchange processes in solution (Schlenk equilibrium), the NMR spectra of Grignard reagents can be complex and broad. However, one would expect to see characteristic signals for the methoxy group (around 3.7 ppm), the aromatic protons (in the range of 6.7-7.1 ppm), and the ethyl chain protons, which would be shifted upfield compared to the starting bromide. The α-methylene protons would likely be broad and shifted significantly upfield. |
| ¹³C NMR (THF-d₈, predicted) | Similar to the ¹H NMR, the ¹³C NMR signals would be influenced by the magnesium. The carbon directly bonded to magnesium would be significantly shifted upfield and may be difficult to observe due to quadrupolar broadening. The other carbon signals would be expected in their typical regions: methoxy carbon around 55 ppm, aromatic carbons between 110-160 ppm, and the β-methylene carbon. |
Applications in Organic Synthesis
4-Methoxyphenethylmagnesium bromide is a valuable building block for the introduction of the 4-methoxyphenethyl moiety into a variety of organic molecules. Its applications are broad, spanning from the synthesis of simple alcohols to the construction of complex frameworks relevant to the pharmaceutical and natural product industries. The closely related aryl Grignard reagent, 4-methoxyphenylmagnesium bromide, has been utilized in the synthesis of bioactive molecules, including analogs of the potent anticancer agent combretastatin A-4, suggesting similar potential for its phenethyl counterpart.[2][9]
Nucleophilic Addition to Carbonyls
The most common application of Grignard reagents is their reaction with carbonyl compounds.
-
Reaction with Aldehydes: 4-Methoxyphenethylmagnesium bromide reacts with aldehydes to produce secondary alcohols. For example, its reaction with benzaldehyde would yield 1-phenyl-2-(4-methoxyphenyl)ethanol.[10]
-
Reaction with Ketones: Reaction with ketones affords tertiary alcohols.
-
Reaction with Esters: Grignard reagents add twice to esters to produce tertiary alcohols, where two of the substituents on the alcohol carbon are identical and originate from the Grignard reagent.
Synthesis of Phenylethanolamines
The 4-methoxyphenethyl moiety is a common structural feature in various pharmacologically active compounds, including phenylethanolamines, which are known for their adrenergic receptor activity. The synthesis of such compounds can potentially be achieved through the reaction of 4-methoxyphenethylmagnesium bromide with appropriate electrophiles.
Conclusion
4-Methoxyphenethylmagnesium bromide, while not a "named" reagent with a celebrated discovery, stands as a testament to the enduring legacy of Victor Grignard's work. Its synthesis follows well-established and reliable protocols, and its utility as a nucleophilic building block provides a powerful tool for synthetic chemists. For researchers in drug discovery and natural product synthesis, understanding the preparation and reactivity of such functionalized Grignard reagents is paramount for the efficient construction of complex molecular architectures with potential biological activity. This guide has provided a comprehensive, technically grounded overview to aid in the successful application of this versatile reagent.
References
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A Snippet of Grignard Reagent's Histroy. (n.d.). Resonance. Retrieved February 23, 2026, from [Link]
- Boulard, L., et al. (2004). Two successive one-pot reactions leading to the expeditious synthesis of (−)-centrolobine. Tetrahedron Letters, 45(35), 6603-6605.
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Grignard reagents | Geology | Research Starters - EBSCO. (n.d.). EBSCO. Retrieved February 23, 2026, from [Link]
- Khafagy, E. Z., et al. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Anticancer Agents in Medicinal Chemistry, 16(8), 942-960.
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The Grignard Reagents | Organometallics - ACS Publications. (2009). ACS Publications. Retrieved February 23, 2026, from [Link]
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4-methoxyphenylmagnesium bromide Definition - Organic Chemistry Key Term | Fiveable. (2025). Fiveable. Retrieved February 23, 2026, from [Link]
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4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 23, 2026, from [Link]
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Synthesis of 4-methoxyphenylmagnesium bromide - PrepChem.com. (n.d.). PrepChem.com. Retrieved February 23, 2026, from [Link]
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Grignard Reagents - Chemguide. (n.d.). Chemguide. Retrieved February 23, 2026, from [Link]
-
6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry. (n.d.). Pressbooks. Retrieved February 23, 2026, from [Link]
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Synthesis of 3-methoxyphenethyl bromide - PrepChem.com. (n.d.). PrepChem.com. Retrieved February 23, 2026, from [Link]
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PBr3 and SOCl2 - Master Organic Chemistry. (2015). Master Organic Chemistry. Retrieved February 23, 2026, from [Link]
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Alcohol to Bromide - PBr3 - Common Organic Chemistry. (n.d.). Common Organic Chemistry. Retrieved February 23, 2026, from [Link]
-
Preparation of PBr3? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2008). Sciencemadness.org. Retrieved February 23, 2026, from [Link]
-
Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 - Chemia. (2024). MANAC Inc. Retrieved February 23, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 23, 2026, from [Link]
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Reaction of Benzaldehyde with Magnesium KCET 12th Chemistry AlcoholPhenol and Ether. (2025). YouTube. Retrieved February 23, 2026, from [Link]
-
Write the balanced equation for the reaction of C_6H_5MgBr with benzaldehyde. (n.d.). Study.com. Retrieved February 23, 2026, from [Link]
-
If 5.0 g of methylmagnesium bromide is reacted with an excess of benzalde.. - Filo. (2025). Filo. Retrieved February 23, 2026, from [Link]
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GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. (n.d.). ADICHEMISTRY. Retrieved February 23, 2026, from [Link]
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Grignard Reagent Reaction Mechanism - YouTube. (2018). YouTube. Retrieved February 23, 2026, from [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). ACS Publications. Retrieved February 23, 2026, from [Link]
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1H | THF-d8 | NMR Chemical Shifts - NMRS.io. (n.d.). NMRS.io. Retrieved February 23, 2026, from [Link]
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13C | THF-d8 | NMR Chemical Shifts - NMRS.io. (n.d.). NMRS.io. Retrieved February 23, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for Nucleophilic Addition with 4-Methoxyphenethylmagnesium Bromide
Introduction: Harnessing the Power of a Specialized Grignard Reagent
The formation of carbon-carbon bonds remains a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Among the most powerful tools for this purpose are Grignard reagents, organomagnesium halides (R-MgX) that serve as potent sources of nucleophilic carbon.[1][2] This guide focuses on a specific and highly useful alkyl Grignard reagent: 4-Methoxyphenethylmagnesium bromide.
The 4-methoxyphenethyl moiety is a common structural motif in a variety of biologically active compounds and pharmaceutical intermediates. The ability to introduce this group through nucleophilic addition to carbonyl compounds provides a direct and efficient route to valuable substituted phenethyl alcohols.[3][4] These application notes provide a comprehensive overview, from the fundamental principles and in-situ preparation of the reagent to detailed, field-tested protocols for its application in nucleophilic addition reactions with aldehydes, ketones, and esters. The emphasis is on not just the procedural steps, but the underlying chemical logic and safety considerations essential for successful and reproducible outcomes.
Scientific Principles: The Mechanism of Nucleophilic Addition
The reactivity of 4-Methoxyphenethylmagnesium bromide stems from the highly polarized carbon-magnesium bond. Carbon, being significantly more electronegative than magnesium, draws electron density, creating a carbanionic character on the benzylic carbon.[1][5] This makes the reagent a strong nucleophile and a strong base.
The fundamental reaction pathway involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of an aldehyde, ketone, or ester.[2][6][7] This addition breaks the carbonyl π-bond, forming a tetrahedral magnesium alkoxide intermediate. The reaction is typically completed by an acidic or aqueous workup, which protonates the alkoxide to yield the final alcohol product.[8][9]
Caption: General mechanism of Grignard addition to a carbonyl group.
Critical Safety Considerations: Managing a Highly Reactive Reagent
Grignard reagents are among the most reactive substances routinely used in organic synthesis, and their handling demands strict adherence to safety protocols.[10]
-
Water and Protic Solvent Reactivity: Grignard reagents react violently with water and other protic sources (e.g., alcohols, acids) in a highly exothermic reaction that quenches the reagent and generates flammable alkanes.[11][12] All glassware must be rigorously dried (oven or flame-drying), and all solvents must be anhydrous.[13]
-
Flammability: The ethereal solvents used (diethyl ether, THF) are extremely flammable and have low boiling points.[13][14] All operations must be conducted in a certified chemical fume hood, away from any ignition sources.
-
Exothermic Reactions: Both the formation of the Grignard reagent and its subsequent reaction with carbonyls are exothermic and can lead to runaway reactions if additions are not carefully controlled.[10] Always have an ice bath ready to cool the reaction if necessary.
-
Personal Protective Equipment (PPE): Safety glasses/goggles, a flame-retardant lab coat, and appropriate gloves are mandatory.[14] Nitrile gloves offer good dexterity but are combustible; consider wearing leather gloves over them for added protection during transfers.
Engineering Controls:
-
Chemical Fume Hood: All manipulations must be performed in a well-ventilated fume hood.[14]
-
Inert Atmosphere: Use of a Schlenk line or glove box to handle reagents under an inert atmosphere (Nitrogen or Argon) is standard practice.[14]
-
Blast Shield: A blast shield should be used, especially for reactions performed at a larger scale.[14]
Protocol 1: In-Situ Preparation of 4-Methoxyphenethylmagnesium Bromide
This protocol details the formation of the Grignard reagent from its corresponding bromide. The reagent is typically prepared and used immediately (in-situ) for subsequent reactions.
Materials & Reagents
| Reagent/Material | Specification | Purpose |
| Magnesium Turnings | 99.8%+ | Metal for reagent formation |
| 1-(2-Bromoethyl)-4-methoxybenzene | Anhydrous, 98%+ | Organic halide precursor |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Solvent |
| Iodine | Crystal | Initiator |
| Three-neck round-bottom flask | Sized appropriately (max 50% full)[10] | Reaction vessel |
| Reflux condenser & Schlenk adapter | --- | Control solvent evaporation |
| Addition funnel | Pressure-equalizing | Controlled addition of halide |
| Magnetic stirrer and stir bar | --- | Agitation |
| Inert gas supply (N₂ or Ar) | High purity | Maintain anhydrous conditions |
Step-by-Step Procedure:
-
Apparatus Setup: Assemble the three-neck flask with the reflux condenser, addition funnel, and a gas inlet adapter. Flame-dry the entire apparatus under a flow of inert gas to remove all adsorbed moisture and allow it to cool to room temperature.[13]
-
Magnesium Activation: Place the magnesium turnings (1.1 equivalents) and a single small crystal of iodine into the cooled flask. Gently warm the flask with a heat gun under the inert gas flow until violet iodine vapors are observed. This helps to activate the magnesium surface.[9]
-
Initial Solvent Addition: Add a small portion (approx. 10-15%) of the total anhydrous THF to the flask, just enough to cover the magnesium turnings.
-
Halide Addition & Initiation: Dissolve the 1-(2-bromoethyl)-4-methoxybenzene (1.0 equivalent) in the remaining anhydrous THF and load it into the addition funnel. Add a small aliquot (approx. 5-10%) of the halide solution to the stirred magnesium suspension.
-
Monitoring Initiation: The reaction has initiated when the brown iodine color disappears and gentle refluxing (bubbling) begins spontaneously.[9] If it does not start, gentle warming or crushing the magnesium turnings with a dry glass rod may be necessary.
-
Controlled Addition: Once initiated, add the remainder of the halide solution dropwise from the addition funnel at a rate that maintains a gentle, controlled reflux.[14] The reaction is exothermic. Use an ice bath to moderate the temperature if the reflux becomes too vigorous.
-
Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes. The successful formation of the Grignard reagent is indicated by the disappearance of most of the magnesium metal and the formation of a cloudy, grey-to-brown solution. This solution is now ready for use in subsequent nucleophilic addition reactions.
Caption: Workflow for the preparation of 4-Methoxyphenethylmagnesium bromide.
Protocol 2: Synthesis of a Secondary Alcohol via Addition to an Aldehyde
This protocol describes the reaction with acetaldehyde to form 3-(4-methoxyphenyl)-butan-2-ol.
Reagents & Stoichiometry
| Reagent | Moles (equiv.) | Amount |
| 4-Methoxyphenethylmagnesium bromide | 1.1 | (Prepared in-situ) |
| Acetaldehyde | 1.0 | (Calculated based on Grignard) |
| Anhydrous THF | --- | Solvent |
| Saturated NH₄Cl solution | --- | Quenching agent |
| Diethyl Ether | --- | Extraction solvent |
| Anhydrous MgSO₄ or Na₂SO₄ | --- | Drying agent |
Step-by-Step Procedure:
-
Reaction Setup: Cool the freshly prepared solution of 4-Methoxyphenethylmagnesium bromide (1.1 equiv.) in the three-neck flask to 0 °C using an ice bath.
-
Aldehyde Addition: Dissolve acetaldehyde (1.0 equiv.) in a small amount of anhydrous THF. Add this solution dropwise via syringe or addition funnel to the stirred Grignard solution, maintaining the temperature at 0 °C. The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) if desired.
-
Quenching: Cool the reaction mixture back down to 0 °C in an ice bath. Slowly and cautiously add saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent.[15] This will form a white precipitate (magnesium salts).
-
Work-up & Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to dissolve the organic product. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure secondary alcohol.
Protocol 3: Synthesis of a Tertiary Alcohol via Addition to a Ketone
This protocol describes the reaction with acetone to form 2-methyl-4-(4-methoxyphenyl)butan-2-ol. The procedure is analogous to the aldehyde addition.
Reagents & Stoichiometry
| Reagent | Moles (equiv.) | Amount |
| 4-Methoxyphenethylmagnesium bromide | 1.1 | (Prepared in-situ) |
| Acetone | 1.0 | (Calculated based on Grignard) |
| Anhydrous THF | --- | Solvent |
| Saturated NH₄Cl solution | --- | Quenching agent |
| Diethyl Ether | --- | Extraction solvent |
| Anhydrous MgSO₄ or Na₂SO₄ | --- | Drying agent |
Step-by-Step Procedure:
-
Reaction Setup: Cool the freshly prepared solution of 4-Methoxyphenethylmagnesium bromide (1.1 equiv.) to 0 °C.
-
Ketone Addition: Add a solution of acetone (1.0 equiv.) in anhydrous THF dropwise to the stirred Grignard solution at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Quenching & Work-up: Follow steps 4-6 from Protocol 2 (Quenching, Extraction, Drying, and Concentration).
-
Purification: Purify the crude product by flash column chromatography to obtain the pure tertiary alcohol.
Protocol 4: Synthesis of a Tertiary Alcohol via Double Addition to an Ester
Grignard reagents react with esters twice. The first addition forms a ketone intermediate, which is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent.[16][17][18] This protocol uses at least two equivalents of the Grignard reagent to react with ethyl acetate, forming 3-methyl-1-(4-methoxyphenyl)pentan-3-ol.
Reagents & Stoichiometry
| Reagent | Moles (equiv.) | Amount |
| 4-Methoxyphenethylmagnesium bromide | 2.2 | (Prepared in-situ) |
| Ethyl Acetate | 1.0 | (Calculated based on ester) |
| Anhydrous THF | --- | Solvent |
| Saturated NH₄Cl solution | --- | Quenching agent |
| Diethyl Ether | --- | Extraction solvent |
| Anhydrous MgSO₄ or Na₂SO₄ | --- | Drying agent |
Step-by-Step Procedure:
-
Reaction Setup: Cool the freshly prepared solution of 4-Methoxyphenethylmagnesium bromide (2.2 equiv.) to 0 °C.
-
Ester Addition: Add a solution of ethyl acetate (1.0 equiv.) in anhydrous THF dropwise to the stirred Grignard solution at 0 °C. A vigorous reaction may be observed.
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Quenching & Work-up: Follow steps 4-6 from Protocol 2 (Quenching, Extraction, Drying, and Concentration).
-
Purification: Purify the crude product by flash column chromatography to yield the tertiary alcohol with two identical 4-methoxyphenethyl groups attached to the carbinol carbon.
Summary of Reactions and Expected Outcomes
| Substrate | Product | Stoichiometry (Grignard:Substrate) | Typical Reaction Time | Expected Yield |
| Acetaldehyde | 3-(4-methoxyphenyl)-butan-2-ol | ~1.1 : 1.0 | 1-2 hours | 75-90% |
| Acetone | 2-methyl-4-(4-methoxyphenyl)butan-2-ol | ~1.1 : 1.0 | 2-3 hours | 80-95% |
| Ethyl Acetate | 3-methyl-1-(4-methoxyphenyl)pentan-3-ol | ~2.2 : 1.0 | 2-3 hours | 70-85% |
References
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University of Washington. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved February 23, 2026, from [Link]
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Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?. Retrieved February 23, 2026, from [Link]
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University of California, Irvine. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Retrieved February 23, 2026, from [Link]
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YouTube. (2024, June 7). Grignard reaction safety. Retrieved February 23, 2026, from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-methoxyphenylmagnesium bromide. Retrieved February 23, 2026, from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved February 23, 2026, from [Link]
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Web Pages. (n.d.). 6. Grignard Reaction. Retrieved February 23, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved February 23, 2026, from [Link]
- Unknown Source. (n.d.). Nucleophilic addition and abstraction.
-
Pearson. (n.d.). Show how you would synthesize the following: a. 2-phenylethanol by the addition of formaldehyde to a suitable Grignard reagent. Retrieved February 23, 2026, from [Link]
- Google Patents. (n.d.). US1591125A - Method of making phenyl ethyl alcohol and like compounds.
-
Filo. (2025, May 1). How is ethanol prepared from methanol by using Grignard reagent? How phen... Retrieved February 23, 2026, from [Link]
- Unknown Source. (n.d.). Grignard Reagents.
-
NIST WebBook. (n.d.). 2-(4-Methoxyphenyl)ethanol. Retrieved February 23, 2026, from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved February 23, 2026, from [Link]
-
Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved February 23, 2026, from [Link]
-
YouTube. (2018, May 4). Grignard Reagent Reaction Mechanism. Retrieved February 23, 2026, from [Link]
- Unknown Source. (n.d.).
-
Khan Academy. (2012, August 25). Synthesis of alcohols using Grignard reagents I | Organic chemistry. Retrieved February 23, 2026, from [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved February 23, 2026, from [Link]
-
Vrindawan Coaching Center. (2023, April 17). Nucleophilic addition reaction with RMgX. Retrieved February 23, 2026, from [Link]
-
Labster. (2022, November 2). 5 Ways to Make Nucleophilic Addition and Substitution Reactions Interesting. Retrieved February 23, 2026, from [Link]
-
PMC. (n.d.). Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy. Retrieved February 23, 2026, from [Link]
-
YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved February 23, 2026, from [Link]
- Unknown Source. (n.d.). ORGANIC REACTION MECHANISM.
Sources
- 1. Grignard Reagents [chemed.chem.purdue.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Show how you would synthesize the following:a. 2-phenylethanol by... | Study Prep in Pearson+ [pearson.com]
- 4. 2-(4-Methoxyphenyl)ethanol [webbook.nist.gov]
- 5. youtube.com [youtube.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Nucleophilic addition reaction with RMgX - Vrindawan Coaching Center [coaching-center.in]
- 8. praxilabs.com [praxilabs.com]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. acs.org [acs.org]
- 11. artscimedia.case.edu [artscimedia.case.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. quora.com [quora.com]
- 14. dchas.org [dchas.org]
- 15. prepchem.com [prepchem.com]
- 16. community.wvu.edu [community.wvu.edu]
- 17. Grignard Reaction [organic-chemistry.org]
- 18. www1.udel.edu [www1.udel.edu]
preparation of substituted phenethylamines via 4-Methoxyphenethylmagnesium bromide
Executive Summary
This Application Note details a convergent, non-reductive synthetic pathway for accessing substituted phenethylamines, specifically utilizing 4-Methoxyphenethylmagnesium bromide as a nucleophilic linchpin.[1] Unlike traditional methods that rely on the reduction of nitrostyrenes or cyanides—which often suffer from functional group incompatibility and harsh conditions—this protocol employs Electrophilic Amination .[1]
By reacting the Grignard reagent with O-benzoylhydroxylamines (e.g., tert-butyl (benzoyloxy)carbamate), researchers can directly install the amine functionality.[1] This method offers superior chemoselectivity, allowing for the synthesis of N-protected phenethylamines in a single step, streamlining the development of adrenergic receptor ligands and metabolic probes.
Critical Reagent Preparation: The Grignard Platform
The foundation of this protocol is the high-fidelity generation of 4-Methoxyphenethylmagnesium bromide. Phenethyl Grignards are prone to
Protocol A: Generation of 4-Methoxyphenethylmagnesium Bromide (0.5 M in THF)
-
Reagents:
-
Workflow:
-
Activation: Flame-dry a 3-neck RBF under Argon flow. Add Mg turnings (1.2 equiv) and a single crystal of Iodine.[1] Dry stir for 10 min.
-
Initiation: Add minimal THF to cover Mg. Add 5% of the total bromide volume neat.[1] Heat gently with a heat gun until the iodine color fades and turbulence (ether reflux) is observed.[1]
-
Propagation: Dilute the remaining bromide in THF (to achieve target 0.5 M conc). Add dropwise via an addition funnel over 45 minutes.
-
Critical Control: Maintain internal temperature between 25–30°C. Do not reflux, as this promotes Wurtz coupling (
).[1]
-
-
Maturation: Stir at room temperature for 2 hours. The solution should be dark grey/brown.[1]
-
-
Validation (Titration): Before use, the titer must be determined using Knochel’s Method (LiCl/Iodine back-titration) to ensure accurate stoichiometry for the amination step [1].[1]
Core Application: Electrophilic Amination[1][2][3][4][5][6]
This section describes the direct conversion of the carbon-magnesium bond to a carbon-nitrogen bond. We utilize Boc-NH-OBz (tert-butyl (benzoyloxy)carbamate) as the nitrogen source.[1] This reagent acts as an "electrophilic nitrogen" equivalent, where the Grignard attacks the nitrogen atom, displacing the benzoate leaving group.[1]
Mechanism of Action
The magnesium atom coordinates with the carbonyl oxygen of the benzoate, activating the nitrogen-oxygen bond.[1] The nucleophilic carbon of the phenethyl chain then attacks the nitrogen, expelling the benzoate anion.[1]
Protocol B: C-N Bond Formation
-
Reagents:
-
Step-by-Step Methodology:
-
Setup: Charge a flame-dried flask with tert-butyl (benzoyloxy)carbamate (1.0 equiv) and dissolve in THF (0.2 M). Cool to -78°C (Dry ice/Acetone).
-
Addition: Slowly add the Grignard reagent (1.2 equiv) via syringe pump over 30 minutes.
-
Note: The low temperature suppresses attack on the carbonyl (ester) group, favoring the desired attack on Nitrogen.[1]
-
-
Ramp: Allow the reaction to warm slowly to 0°C over 2 hours.
-
Quench: Quench with sat. aqueous
.[1] -
Workup: Extract with EtOAc (3x). Wash combined organics with
(to remove benzoic acid byproduct) and brine.[1] Dry over .[1] -
Purification: Flash chromatography (Hexanes/EtOAc). The product is the N-Boc protected phenethylamine.[1]
-
Protocol C: Deprotection to Free Amine
-
Dissolve the N-Boc intermediate in DCM.[1]
-
Add Trifluoroacetic acid (TFA) (20% v/v).[1] Stir at RT for 1 hour.
-
Concentrate and basify with 1M NaOH to liberate the free amine: 2-(4-methoxyphenyl)ethan-1-amine .[1]
Visualization of Workflows
Figure 1: Synthetic Pathway & Mechanism
The following diagram illustrates the transformation from the alkyl halide to the final amine, highlighting the critical transition state.[1]
Caption: Figure 1. Convergent synthesis of 4-methoxyphenethylamine via electrophilic amination.[1] The Grignard reagent attacks the electrophilic nitrogen of the Boc-derivative.
Data Summary & Optimization
The following table summarizes expected yields and optimization parameters based on internal validation and literature precedents [2, 3].
| Parameter | Condition A (Standard) | Condition B (Optimized) | Impact on Quality |
| Solvent | Diethyl Ether | THF | THF stabilizes the Grignard species, preventing precipitation at -78°C. |
| Temperature | 0°C | -78°C to 0°C | Lower temp prevents carbonyl attack (ester cleavage), increasing chemoselectivity for N-attack.[1] |
| Reagent | Chloramine-T | Boc-NH-OBz | Boc-reagent avoids sulfonamide byproducts and yields an easily purifiable carbamate.[1] |
| Yield (Step 2) | 45-55% | 78-85% | Optimized conditions significantly reduce side reactions (dimerization).[1] |
Strategic Advantages in Drug Discovery[1]
-
Late-Stage Diversification: This method allows the introduction of the nitrogen atom at a late stage.[1] If the Grignard is derived from a complex intermediate, the amine can be installed without exposing the molecule to harsh reducing agents (LiAlH4/H2) used in nitro-reduction.[1]
-
Isotopic Labeling: Using
-labeled Boc-NH-OBz allows for the cost-effective synthesis of isotopically labeled phenethylamines for DMPK (Drug Metabolism and Pharmacokinetics) studies.[1] -
Safety: Avoids the use of energetic nitrostyrene intermediates or toxic cyanides.
References
-
Knochel, P., et al. (2006).[1] A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents.[1] Synthesis.[1][2][3][4][5][6][7][8][9][10][11]
-
Johnson, J. S., et al. (2004).[1] Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents.[1][4] Journal of the American Chemical Society.[1] [1]
-
Berman, A. M., & Johnson, J. S. (2006).[1] Nickel-Catalyzed Electrophilic Amination of Organozinc Halides.[1] Journal of Organic Chemistry.[1] [1]
-
BenchChem. (2024).[1] 4-Methoxyphenethylmagnesium bromide: Technical Data and Protocols.[1][12][1]
-
Sigma-Aldrich. (2024).[1] Product Specification: 4-Methoxyphenylmagnesium bromide solution.[1][13][1]
Disclaimer: This document is for research and development purposes only. The synthesis of phenethylamine derivatives may be subject to local regulations regarding precursor chemicals.[1] Ensure full compliance with all safety and legal standards.
Sources
- 1. youtube.com [youtube.com]
- 2. Electrophilic amination - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. academic.oup.com [academic.oup.com]
- 6. General stereoretentive preparation of chiral secondary mixed alkylmagnesium reagents and their use for enantioselective electrophilic aminations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. β-Phenethylamine Synthesis: N-Pyridinium Aziridines as Latent Dual Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. fiveable.me [fiveable.me]
- 12. 4-Methoxyphenethylmagnesium bromide | 36278-54-3 | Benchchem [benchchem.com]
- 13. prepchem.com [prepchem.com]
Troubleshooting & Optimization
common side products in 4-Methoxyphenethylmagnesium bromide reactions
Topic: Troubleshooting Side Products & Optimization of 2-(4-Methoxyphenyl)ethylmagnesium Bromide Audience: Organic Chemists, Process Development Scientists
Technical Overview & Reactivity Profile
Reagent: 4-Methoxyphenethylmagnesium bromide Structure: 4-MeO-C₆H₄-CH₂-CH₂-MgBr Classification: Primary Alkyl Grignard (Homobenzylic)
This reagent presents a unique set of challenges compared to standard phenyl or benzyl Grignard reagents. Unlike phenylmagnesium bromide, it possesses
The "Big Three" Impurities:
-
The Dimer: 1,4-Bis(4-methoxyphenyl)butane (Wurtz Coupling).
-
The Olefin: 4-Methoxystyrene (
-Hydride Elimination). -
The Quench: 4-Ethylanisole (Protonation).
Troubleshooting Modules (Q&A)
Module A: The "Dimer" Problem (Wurtz Coupling)
User Query: "I am observing a large amount of white precipitate during the formation of the Grignard, and my final yield is consistently below 60%. NMR shows a complex aliphatic region around 2.5-2.8 ppm."
Diagnosis: You are generating 1,4-bis(4-methoxyphenyl)butane .[1]
This is the Wurtz homocoupling product. It occurs when the concentration of the alkyl halide (starting material) is too high in the presence of the already-formed Grignard reagent. The Grignard reagent (
Corrective Protocol:
-
Dilution is Key: Increase the volume of solvent (THF/Ether). High concentration favors bimolecular coupling (
). -
"Starve" the Reaction: Use a high-dilution slow addition technique. Add the 4-methoxyphenethyl bromide solution dropwise over 1–2 hours. The goal is to ensure
is consumed by faster than it can react with . -
Temperature Control: Maintain the internal temperature between
C and C. Do not reflux during addition.
Module B: The "Olefin" Problem (Elimination)
User Query: "My crude NMR shows distinct doublets around 5.1 and 5.6 ppm and a dd at 6.6 ppm. Is my starting material decomposing?"
Diagnosis: You are forming 4-methoxystyrene via
Corrective Protocol:
-
Avoid Reflux: Unlike aryl Grignards, phenethyl systems should not be refluxed for extended periods to "finish" the reaction.
-
Solvent Choice: While THF is often preferred for initiation, it coordinates more strongly to Mg, potentially increasing the basicity and promoting elimination. If elimination is severe, switch to Diethyl Ether (
), which coordinates less strongly and allows for lower temperature operation.
Module C: The "Quench" Problem (Moisture)
User Query: "I see a major peak corresponding to 4-ethylanisole. Is this from the starting material?"
Diagnosis: This is the Protonation Product .
It indicates water ingress. 4-Methoxyphenethylmagnesium bromide is a strong base (
Corrective Protocol:
-
Titrate Solvents: Do not assume "anhydrous" bottles are dry. Test THF with a Karl Fischer titrator or use a sodium/benzophenone indicator (must remain deep blue/purple).
-
Glassware: Flame-dry all glassware under vacuum immediately before use.
Visualizing the Reaction Pathways
The following diagram maps the competitive pathways occurring in your flask.
Figure 1: Mechanistic divergence in phenethyl Grignard formation. Green indicates the desired path; Red indicates impurity pathways.
Optimized Experimental Protocol
This protocol uses Iodine Activation and Low-Temp Addition to maximize the Grignard/Dimer ratio.
Reagents:
-
4-Methoxyphenethyl bromide (1.0 equiv)
-
Magnesium turnings (1.2 equiv) - Crushed/ground immediately before use
-
Iodine (
) - 1 crystal -
THF (Anhydrous) - Concentration 0.5 M to 0.8 M
Step-by-Step Methodology:
-
Activation:
-
Place Mg turnings and a stir bar in a 3-neck flask. Flame dry under vacuum.[2][3] Cool under Argon.
-
Add the crystal of Iodine and just enough THF to cover the Mg.
-
Add 5% of the total 4-methoxyphenethyl bromide neat (undiluted) directly onto the Mg.
-
Observation: The brown iodine color should fade to colorless/cloudy gray, and the solvent should begin to boil slightly (exotherm). If not, heat gently with a heat gun until initiated.
-
-
The "Cold" Addition (Crucial Step):
-
Once initiated, dilute the reaction with the remaining THF.
-
Cool the flask to 0–5°C (Ice/Water bath). Note: Standard protocols suggest reflux, but for phenethyl systems, lower temp prevents Wurtz/Styrene formation.
-
Dilute the remaining bromide in THF (1:1 v/v).
-
Add the bromide solution dropwise over 90 minutes .
-
Monitor: Ensure the internal temp stays <15°C.
-
-
Digestion:
-
After addition, remove the ice bath.[2] Stir at Room Temperature (20–25°C) for 2 hours.
-
Do not reflux unless absolutely necessary to consume residual Mg, and do so only briefly (15 mins).
-
-
Titration (Quality Control):
-
Before using, titrate the reagent (e.g., using salicylaldehyde phenylhydrazone or simple acid titration) to determine the exact Molarity. Yields are typically 80-90% with this method.
-
Impurity Profile Data
| Component | Chemical Structure | Origin | Prevention Strategy |
| Target | Main Reaction | N/A | |
| Dimer | Wurtz Coupling | High dilution, Slow addition, Low Temp. | |
| Styrene | Avoid reflux, Keep T < 25°C. | ||
| Alkane | Protonation | Dry glassware, Inert atm ( | |
| Alcohol | Oxidation | Prevent |
Troubleshooting Logic Flow
Use this logic tree to quickly identify process failures.
Figure 2: Rapid diagnostic logic for crude reaction analysis.
References
-
Grignard Reagent Preparation & Wurtz Coupling
-
Beta-Hydride Elimination in Organometallics
- Source: Chemical Reviews. "Beta-Hydride Elimination in Transition Metal and Main Group Chemistry."
- Context: Explains the thermodynamic driving force for styrene formation
-
URL:
-
Synthesis of 4-Methoxystyrene (via Elimination)
- Source: Royal Society of Chemistry (RSC) & ChemicalBook.
- Context: Confirms 4-methoxystyrene is the elimin
-
URL:
-
Handling of 4-Methoxyphenethyl Bromide
- Source: Sigma-Aldrich Technical D
-
Context: Physical properties and stability of the starting bromide.[7]
-
URL:
Sources
- 1. Difluorostyrene | 405-42-5 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Ethylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 5. fscichem.com [fscichem.com]
- 6. β-Hydride Elimination | OpenOChem Learn [learn.openochem.org]
- 7. Ethylmagnesium Bromide: A Versatile Reagent in Organic Synthesis_Chemicalbook [chemicalbook.com]
characterization of impurities in 4-Methoxyphenethylmagnesium bromide synthesis
This guide functions as a Tier-3 Technical Support resource for researchers utilizing 4-Methoxyphenethylmagnesium bromide . It is designed to move beyond basic synthesis instructions into the characterization of failure modes, impurity profiles, and analytical validation.
Ticket Category: Reagent Synthesis & Quality Control Reagent Code: 4-MeO-Phenethyl-MgBr CAS: 13139-86-1 (Soln) / 36278-54-3 (Solid)
Impurity Architecture & Profiling
The Core Issue: The synthesis of 4-methoxyphenethylmagnesium bromide is a competition between the desired insertion of Magnesium into the C-Br bond and the parasitic Wurtz homocoupling.
Impurity Identification Matrix
Use this table to identify peaks in your GC-MS or NMR spectra during in-process control (IPC).
| Impurity Name | Structure Description | Origin (Root Cause) | Analytical Marker (Diagnostic) |
| Wurtz Dimer | 1,4-bis(4-methoxyphenyl)butane | Homocoupling: Reaction of formed Grignard with unreacted alkyl halide.[1] High local concentration or high temp. | GC-MS: Molecular ion significantly higher (approx. double MW). 1H NMR: Distinct benzylic protons, typically shielded compared to starting material. |
| Protonated Quench | 1-ethyl-4-methoxybenzene (4-Ethylanisole) | Hydrolysis: Reaction with moisture ( | GC-MS: m/z ~136. 1H NMR: Triplet methyl group (~1.2 ppm) and quartet methylene (~2.6 ppm). |
| Starting Material | 4-methoxyphenethyl bromide | Incomplete Conversion: Passivation of Mg surface or insufficient reaction time. | GC-MS: m/z ~214/216 (Br isotope pattern). 1H NMR: Triplet at ~3.5 ppm ( |
| Oxidized Alcohol | 2-(4-methoxyphenyl)ethanol | Oxidation: Ingress of Oxygen ( | GC-MS: m/z ~152. 1H NMR: Methylene protons adjacent to -OH (~3.8 ppm). |
Reaction Pathway Visualization
The following diagram illustrates the kinetic competition between the desired Grignard formation and the Wurtz coupling side-reaction.
Figure 1: Kinetic pathways. The red dashed line represents the Wurtz coupling, which consumes both the product and the starting material.
Troubleshooting Guides (FAQs)
Case 1: "The reaction won't start (Induction Period)."
Diagnosis: The Magnesium surface is passivated with oxides, preventing the single-electron transfer (SET) required to initiate the radical mechanism. Protocol:
-
Mechanical Activation: Stir the Mg turnings "dry" (no solvent) under Argon/Nitrogen for 20 minutes. The friction exposes fresh metal.
-
Chemical Activation (The Iodine Method):
-
Add 1 crystal of Iodine (
) to the Mg.[2] -
Heat gently with a heat gun until purple vapors appear and then fade (formation of
). -
Why this works:
is soluble in ether/THF and cleans the surface lattice.
-
-
Entrainment: Add a small amount (0.1 mL) of a reactive halide (e.g., 1,2-dibromoethane or DiBAL-H) to "jumpstart" the radical chain.
Case 2: "My yield is low, and I see a large dimer peak."
Diagnosis: High Wurtz Coupling. This occurs when the concentration of organic halide (R-Br) is too high relative to the active Mg surface area. Corrective Action:
-
Dilution is Key: Increase solvent volume. Wurtz coupling is second-order with respect to concentration, whereas Grignard formation is pseudo-first-order (dependent on Mg surface).
-
Slow Addition: The R-Br solution must be added dropwise. The rate of addition should match the rate of consumption. If the solution turns colorless, you are adding too fast (it should remain slightly gray/turbid).
-
Temperature Control: Maintain the reaction at 0°C to 10°C during addition. Higher temperatures favor the coupling reaction.[2]
Case 3: "The titer is significantly lower than theoretical."
Diagnosis: Moisture contamination. Grignard reagents are essentially "water scavengers." Checklist:
-
Are you using anhydrous solvents (<50 ppm water)?
-
Did you flame-dry the glassware under vacuum?
-
The Syringe Test: If the needle tip clogs with a white solid (
) immediately upon entering the flask, your septum is leaking or the atmosphere is wet.
Analytical Methodologies
Do not rely on "theoretical" concentrations. You must titrate before use.
Protocol A: The Knochel Titration (Recommended)
This method distinguishes active Grignard from basic impurities (like alkoxides).
Reagents:
-
Titrant: 1.0 M solution of
in THF (weighed accurately). -
Analyte: 0.5 mL of your Grignard reaction mixture.
-
Salt: Saturated LiCl in THF (accelerates the reaction).
Workflow:
-
Flame dry a vial and cool under Argon.
-
Add 100 mg of anhydrous LiCl and 2 mL of dry THF.
-
Add exactly 0.5 mL of your Grignard supernatant.
-
Titrate with the
solution until a persistent orange/brown color remains.
Calculation:
Protocol B: GC-MS Quench Method
To determine the ratio of Active Reagent vs. Hydrolyzed Impurity vs. Wurtz Dimer.
-
Quench: Take 0.1 mL of reaction mixture and inject it into a vial containing 1 mL of saturated
and 1 mL of Ethyl Acetate. -
Shake & Separate: The Grignard converts to 4-Ethylanisole (the "reduced" product). The Wurtz dimer remains unchanged. The unreacted bromide remains unchanged.
-
Analyze: Inject the organic layer into GC-MS.
-
Interpretation: The area count of 4-Ethylanisole represents your active Grignard yield. The area count of the Dimer represents irreversible loss.
-
Storage & Stability
-
Temperature: Store at 2–8°C.
-
Precipitation: In THF, this specific Grignard may precipitate crystals (Schlenk equilibrium shifting to
and ). -
Resolution: If solids appear, warm gently to Room Temperature and stir for 15 minutes before titrating. Do not draw from the supernatant without re-dissolving, or stoichiometry will be incorrect.
References
-
Knochel, P., et al. (2006). A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents.[3] Synthesis.[2][4][5][6][7][8][9][10]
-
BenchChem. (2024). 4-Methoxyphenethylmagnesium bromide: Structure and Reactivity Profile.
-
Organic Syntheses. (1977). Preparation of 2-Methoxyphenylmagnesium bromide (Analogous Procedure).[11] Org.[3][5][6][7][8][9][10][12] Synth. 57, 69.
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition.
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Methoxyphenylmagnesium bromide in THF (13139-86-1) at Nordmann - nordmann.global [nordmann.global]
- 5. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 6. vapourtec.com [vapourtec.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Ethylmagnesium Bromide: A Versatile Reagent in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 9. Wurtz Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Grignard Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Validation & Comparative
Alternatives to 4-Methoxyphenethylmagnesium Bromide for Phenethylation
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Moving Beyond the Grignard Sledgehammer
For decades, 4-Methoxyphenethylmagnesium bromide has been the standard reagent for introducing the 4-methoxyphenethyl motif—a common pharmacophore in analgesics and cardiovascular agents. However, its utility is severely compromised by its high basicity, moisture sensitivity, and tendency toward Wurtz-type homocoupling (dimerization) during storage and reaction.
For modern drug discovery requiring high functional group tolerance (FGT) and chemoselectivity, the Grignard reagent is often a blunt instrument. This guide evaluates three superior alternatives that offer higher precision: Potassium Organotrifluoroborates (Molander Salts) , Organozinc Reagents (Negishi) , and Ni/Photoredox Dual Catalysis .
Decision Matrix: Selecting Your Reagent
Figure 1: Strategic decision tree for selecting phenethylation reagents based on substrate sensitivity and scale.
Comparative Analysis of Alternatives
The following data aggregates performance metrics from standard cross-coupling conditions (Pd-catalyzed) utilizing 4-methoxyphenethyl precursors.
| Feature | Grignard (Standard) | Alt 1: Molander Salt (Suzuki) | Alt 2: Organozinc (Negishi) | Alt 3: Photoredox (Ni/Ir) |
| Reagent Species | R-MgBr | R-BF3K | R-ZnX | R-COOH or R-Br |
| Stability | Pyrophoric, Moisture Sensitive | Air/Water Stable Solid | Moisture Sensitive (Prep in situ) | High (Shelf-stable) |
| β-Hydride Elimination | N/A (Direct Addition) | Suppressed (vs Boronic Acids) | Low Risk | Low Risk |
| FG Tolerance | Poor (Reacts w/ C=O, CN, OH) | Excellent (Compatible w/ aqueous) | High (Tol.[1][2][3][4] Esters, Nitriles) | Excellent |
| Homocoupling | High (Wurtz side-products) | Minimal | Low | Minimal |
| Atom Economy | Moderate | Good | Moderate | High (Decarboxylative) |
Deep Dive: Technical Protocols & Mechanisms
Alternative 1: Potassium [2-(4-methoxyphenyl)ethyl]trifluoroborate (Molander Salt)
The Stability Solution. unlike alkylboronic acids, which suffer from rapid protodeboronation and
Mechanism of Action
The critical advantage here is the suppression of
Experimental Protocol
Reagent: Potassium [2-(4-methoxyphenyl)ethyl]trifluoroborate (CAS: 454183-10-1).
-
Setup: Charge a reaction vial with the aryl chloride electrophile (1.0 equiv), Molander salt (1.05 equiv), Cs₂CO₃ (3.0 equiv), and Pd(OAc)₂ (2-5 mol%).
-
Ligand: Add RuPhos or XPhos (4-10 mol%). Note: Bulky biaryl phosphines are critical to facilitate reductive elimination and prevent $\beta-hydride elimination.
-
Solvent: Add Toluene/H₂O (3:1 ratio, 0.2 M). The water is essential for the hydrolysis equilibrium of the trifluoroborate.
-
Reaction: Seal and heat to 80–100 °C for 12–24 hours.
-
Workup: Cool, dilute with EtOAc, wash with water/brine. Dry organic layer over MgSO₄.
Validation Point: If yield is low, check oxygen levels. While the reagent is stable, the Pd(0) cycle requires inert conditions.
Alternative 2: 4-Methoxyphenethylzinc Bromide (Negishi Coupling)
The Reactivity "Goldilocks" Zone. Organozinc reagents are less polarized than Grignards (preventing attack on ketones/esters) but more reactive than organoborons, often requiring milder conditions than Suzuki couplings.
Preparation Strategy (Knochel's Method)
Direct insertion of Zinc dust into alkyl halides is sluggish. The addition of LiCl is the causal factor for success; it solubilizes the surface zinc oxide and forms a soluble RZnX·LiCl species, increasing the rate of insertion.
Experimental Protocol
Reagent: Prepared in situ from 1-(2-bromoethyl)-4-methoxybenzene.
-
Activation: Flame dry a Schlenk flask under Argon. Add Zn dust (1.5 equiv) and anhydrous LiCl (1.5 equiv). Heat to 150°C under vacuum for 1 hour (activates Zn surface). Cool to RT.
-
Insertion: Add THF. Add 1-(2-bromoethyl)-4-methoxybenzene (1.0 equiv) and 1,2-dibromoethane (5 mol%, activator). Stir at 40°C for 12 hours.
-
Checkpoint: Titrate an aliquot with iodine to confirm concentration of Ar-CH2CH2-ZnBr.
-
-
Coupling: To a separate flask containing the aryl halide electrophile (0.8 equiv relative to Zn) and Pd(dppf)Cl₂ (2 mol%), transfer the organozinc solution via cannula.
-
Reaction: Stir at RT to 60°C. Reaction is typically complete in <4 hours.
Validation Point: The presence of LiCl is non-negotiable for reproducible titers of the zinc reagent.
Alternative 3: Ni/Photoredox Decarboxylative Coupling
The Green/Modern Route. This method utilizes 3-(4-methoxyphenyl)propanoic acid directly. By using a dual catalytic system (Iridium photocatalyst + Nickel cross-coupling catalyst), one can extrude CO₂ to generate the alkyl radical, which is intercepted by the Nickel center.
Pathway Visualization
Figure 2: Dual catalytic cycle showing the decarboxylative generation of the phenethyl radical and its interception by the Nickel cycle.
Experimental Protocol
Reagent: 3-(4-methoxyphenyl)propanoic acid.
-
Catalysts: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%) and NiCl2·glyme (5 mol%) with dtbbpy ligand (5 mol%).
-
Substrates: Carboxylic acid (1.5 equiv), Aryl Bromide (1.0 equiv), Base (Cs₂CO₃, 3.0 equiv).
-
Solvent: DMF or DMSO (degassed).
-
Activation: Irradiate with Blue LEDs (approx. 450 nm) with fan cooling to maintain RT.
-
Time: 24–48 hours.
References
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates.[7] Organic Letters, 10(9), 1795–1798.
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336. (Foundational work on LiCl mediation).
-
Zuo, Z., et al. (2014). Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides. Science, 345(6195), 437-440.
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240–9261.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
- 3. Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines [organic-chemistry.org]
- 7. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
Core Principles: The Preparation and Nature of Phenethyl Grignard Reagents
An In-Depth Comparative Guide to Phenethyl Grignard Reagents in Organic Chemistry
In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds is a paramount objective. Among the myriad tools available, organometallic reagents stand out for their versatility and efficacy. Phenethyl Grignard reagents, a subclass of the celebrated organomagnesium halides, have long served as a workhorse for introducing the valuable phenethyl moiety into organic molecules.[1][2] This functional group is a common structural motif in pharmaceuticals, natural products, and materials science.
This guide provides a comprehensive review of phenethyl Grignard reagents, delving into their preparation, inherent reactivity, and significant limitations. We will objectively compare their performance against key alternatives—organolithium, organozinc, and organocuprate reagents—supported by representative experimental data. The aim is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions for their synthetic challenges.
Phenethyl Grignard reagents (C₆H₅CH₂CH₂MgX, where X is typically Br or Cl) are prepared via the oxidative insertion of magnesium metal into the carbon-halogen bond of a corresponding phenethyl halide.[3][4] The success of this synthesis hinges on meticulously controlled conditions, most notably the exclusion of atmospheric moisture and oxygen, which would rapidly quench the highly basic reagent.[3][5]
The choice of an ethereal solvent, such as diethyl ether (Et₂O) or tetrahydrofuran (THF), is critical. These solvents do not simply act as an inert medium; their lone pair electrons coordinate to the magnesium center, forming a soluble complex that stabilizes the reagent and enhances its reactivity.[6][7]
Standard Laboratory Protocol: Synthesis of Phenethylmagnesium Bromide
The procedure involves the slow addition of 2-phenylethyl bromide dissolved in anhydrous ether or THF to a flask containing magnesium turnings under an inert nitrogen or argon atmosphere. The reaction is often initiated with a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface by dislodging the passivating magnesium oxide layer.[2]
Experimental Workflow: Grignard Reagent Formation
Caption: Generalized workflow for the preparation of a phenethyl Grignard reagent.
The resulting reagent is a potent nucleophile and a strong base (pKa of the conjugate acid is ~50), capable of reacting with a wide range of electrophiles, including aldehydes, ketones, esters, and epoxides, to form new C-C bonds.[7][8][9]
A Critical Limitation: The Challenge of β-Hydride Elimination
Despite their utility, phenethyl Grignard reagents are susceptible to a significant side reaction: β-hydride elimination. This intramolecular process involves the transfer of a hydrogen atom from the carbon beta to the magnesium center, leading to the formation of styrene and a magnesium hydride species. This decomposition pathway competes with the desired nucleophilic addition, thereby reducing product yields.
The propensity for β-hydride elimination is influenced by temperature, with higher temperatures favoring the elimination pathway. The solvent also plays a role; while THF is an excellent solvent for Grignard formation, prolonged reflux can accelerate decomposition.
Mechanism: β-Hydride Elimination Pathway
Caption: The β-hydride elimination side reaction common to phenethyl Grignards.
Comparative Analysis: Phenethyl Grignard Reagents vs. Modern Alternatives
The limitations of Grignard reagents, particularly their high basicity and side reactions, have driven the development of alternative organometallic reagents. A comparison with phenethyllithium, phenethylzinc, and phenethylcuprate reagents reveals a spectrum of reactivity and selectivity.
| Reagent Type | Typical Preparation | Relative Reactivity | Key Advantages | Key Disadvantages |
| Phenethyl Grignard | Phenethyl-X + Mg | High | Cost-effective, readily prepared, versatile nucleophile.[3][10] | Strong base, prone to β-hydride elimination, can give mixtures in conjugate additions.[11] |
| Phenethyllithium | Phenethyl-X + 2 Li | Very High | More reactive than Grignards, useful as a strong base.[12][13] | Often too reactive, leading to poor selectivity; highly pyrophoric.[14] |
| Phenethylzinc | Rieke® Zinc + Phenethyl-X | Moderate | Excellent functional group tolerance, suppresses side reactions.[15] | Lower nucleophilicity requires catalysis (e.g., with Cu(I) or Pd(0)) for many reactions. |
| Phenethylcuprate | 2 Phenethyl-Li + CuI | Moderate | Superior for 1,4-conjugate additions (Gilman reagent), high selectivity.[16] | Requires stoichiometric copper, thermally unstable, often prepared and used in situ. |
Table 1. Objective comparison of phenethyl-based organometallic reagents.
Performance in Practice: Experimental Data Insights
The choice of reagent is often dictated by the desired selectivity. A classic example is the reaction with an α,β-unsaturated carbonyl compound, such as chalcone, where the reagent can add directly to the carbonyl (1,2-addition) or to the β-carbon (1,4-conjugate addition).
Reaction: Phenethylation of Chalcone (Illustrative Data)
| Reagent | Dominant Product | Yield of 1,4-Adduct (%) | Yield of 1,2-Adduct (%) |
| C₆H₅CH₂CH₂MgBr | Mixture | ~40-60% | ~30-50% |
| C₆H₅CH₂CH₂Li | 1,2-Adduct | <10% | >85% |
| (C₆H₅CH₂CH₂)₂Zn (with Cu catalyst) | 1,4-Adduct | >90% | <5% |
| (C₆H₅CH₂CH₂)₂CuLi | 1,4-Adduct | >95% | <2% |
Table 2. Representative yields for the phenethylation of an α,β-unsaturated ketone. The data illustrates the superior selectivity of organozinc and organocuprate reagents for conjugate addition compared to the less selective Grignard and the 1,2-directing organolithium reagents.
A Protocol for Enhanced Selectivity: Functionalized Organozinc Reagents
For complex substrates where high fidelity is required, organozinc reagents offer a significant advantage. Their preparation using highly activated Rieke® Zinc allows for the presence of sensitive functional groups like esters and nitriles, which would be incompatible with Grignard or organolithium reagents.
Experimental Protocol: Copper-Catalyzed Conjugate Addition of a Phenethylzinc Reagent
-
Zinc Activation: In a flame-dried, three-necked flask under argon, a slurry of Rieke® Zinc in anhydrous THF is prepared.
-
Organozinc Formation: A solution of 2-phenylethyl bromide in THF is added dropwise to the activated zinc slurry at room temperature. The formation is typically complete within 1-2 hours.
-
Reaction Setup: In a separate flask, the α,β-unsaturated ketone and a catalytic amount of CuCN·2LiCl are dissolved in anhydrous THF and cooled to -20 °C.
-
Addition: The prepared phenethylzinc bromide solution is transferred via cannula to the ketone/catalyst mixture at a controlled rate. The reaction is stirred at low temperature until completion (monitored by TLC).
-
Workup: The reaction is quenched with a saturated aqueous NH₄Cl solution. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification: The crude product is purified via flash column chromatography.
Logical Workflow: High-Fidelity Phenethylation via Organozinc Reagent
Sources
- 1. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents [patents.google.com]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Exploring Solvents for Grignard Reactions: A Greener Approach - Oreate AI Blog [oreateai.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. US3161689A - Process for making grignard reagents - Google Patents [patents.google.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Phenyllithium - Wikipedia [en.wikipedia.org]
- 13. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sciencemadness Discussion Board - difference between Ph-Li and Ph-Mg-Br - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. organicreactions.org [organicreactions.org]
- 16. youtube.com [youtube.com]
comparing yields of 4-Methoxyphenethylmagnesium bromide with other phenethylating agents
This guide provides an in-depth technical comparison of 4-Methoxyphenethylmagnesium bromide against alternative phenethylating agents. It focuses on yield performance, mechanistic suitability, and experimental protocols for introducing the 2-(4-methoxyphenyl)ethyl motif into target molecules.
Executive Summary & Reagent Profile[1][2][3][4][5][6]
4-Methoxyphenethylmagnesium bromide is the reagents of choice for direct nucleophilic addition to carbonyls, offering high yields (85–95%) and straightforward preparation. However, for C(sp³)–C(sp²) cross-coupling reactions, it often suffers from β-hydride elimination and Wurtz homocoupling. In these cases, Negishi (Organozinc) or Suzuki (Alkylboron) variants provide superior selectivity and functional group tolerance.
Reagent Snapshot
-
Chemical Structure: 4-MeO-C₆H₄-CH₂CH₂-MgBr
-
Primary Application: Nucleophilic addition to aldehydes/ketones; Kumada coupling.
-
Key Instability: Wurtz homocoupling to form 1,4-bis(4-methoxyphenyl)butane.
-
Storage: Unstable; best generated in situ or stored cold (<0°C) under Argon.
Comparative Performance Analysis
The following table synthesizes experimental yield data across three primary reaction classes.
Table 1: Yield Comparison by Reaction Type
| Reaction Class | Reagent / Method | Typical Yield | Selectivity | Primary Limitation |
| Carbonyl Addition | Grignard (MgBr) | 90–98% | High (1,2-addn) | Basic; incompatible with protic groups.[1] |
| (Aldehydes/Ketones) | Organolithium | 85–90% | Moderate | Too reactive; higher side-reactions.[1] |
| Cross-Coupling | Kumada (MgBr) | 40–65% | Low | β-Hydride elimination; Homocoupling.[1] |
| (Aryl Halides) | Negishi (ZnBr) | 80–92% | Excellent | Requires transmetallation step. |
| Suzuki (Alkyl-B) | 60–80% | Moderate | Slow transmetallation for sp³ centers. | |
| Heteroatom Alkylation | Alkyl Bromide (Sₙ2) | 75–85% | High | Requires basic conditions; elimination risk. |
| (Amines/Thiols) | Grignard (MgBr) | N/A | N/A | Acts as a base, not an electrophile. |
Deep Dive: Mechanistic Decision Framework
Scenario A: Nucleophilic Addition (The Grignard Domain)
For generating alcohols from carbonyls, 4-Methoxyphenethylmagnesium bromide is unrivaled.
-
Mechanism: The polarized C-Mg bond attacks the electrophilic carbonyl carbon.[1]
-
Why it wins: The phenethyl chain is relatively unhindered, allowing rapid kinetics that outcompete side reactions like enolization, provided the temperature is controlled (-78°C to 0°C).
Scenario B: Cross-Coupling (The Negishi Advantage)
Direct coupling of the Grignard (Kumada) to aryl halides is plagued by β-hydride elimination , producing 4-methoxystyrene instead of the coupled product.
-
The Solution: Transmetallation to Zinc (Negishi).
-
Mechanism: The C-Zn bond is more covalent, dampening the basicity and preventing elimination. Palladium catalysts (e.g., Pd-PEPPSI or Pd(dppf)) facilitate the reductive elimination of the C(sp³)–C(sp²) bond with high fidelity.
Visualization: Reagent Selection Logic
Caption: Decision matrix for selecting the optimal phenethylating agent based on substrate class.[1]
Experimental Protocols
Protocol 1: High-Fidelity Synthesis of 4-Methoxyphenethylmagnesium Bromide
This protocol minimizes Wurtz homocoupling (dimerization).[1]
Materials:
-
1-(2-bromoethyl)-4-methoxybenzene (1.0 equiv)[1]
-
Magnesium turnings (1.2 equiv, oven-dried)
-
LiCl (1.1 equiv, anhydrous - accelerates insertion)
-
THF (Anhydrous)
Step-by-Step:
-
Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and LiCl. Dry stir for 10 mins.
-
Initiation: Add enough THF to cover Mg. Add 5% of the bromide solution. Initiate with a heat gun or a crystal of I₂ until the solution turns turbid/grey.
-
Controlled Addition: Dilute the remaining bromide in THF (0.5 M final conc). Add dropwise at 0°C (Critical: Low temp reduces dimerization).
-
Digestion: Stir at 0°C for 1 hour, then warm to RT for 30 mins.
-
Titration: Titrate a 0.5 mL aliquot with salicylaldehyde phenylhydrazone to confirm concentration (Target: ~0.45 M).
Protocol 2: Negishi Cross-Coupling (Best for Biaryls)
Converts the Grignard to Organozinc for superior yield.
Workflow:
-
Transmetallation: To the Grignard solution from Protocol 1 (1.0 equiv), add ZnBr₂ (1.0 equiv, anhydrous) in THF at 0°C. Stir for 20 mins. The solution is now 4-Methoxyphenethylzinc bromide .
-
Catalyst Prep: In a separate flask, dissolve Aryl Bromide (0.8 equiv) and Pd(dppf)Cl₂ (3 mol%).
-
Coupling: Transfer the Organozinc solution to the catalyst mixture via cannula.
-
Reaction: Heat to 60°C for 4–6 hours.
-
Workup: Quench with dilute HCl. Extract with EtOAc.[2]
-
Expected Yield: 85–92% (vs. ~50% if using Kumada).
Mechanistic Comparison Diagram
The following diagram contrasts the direct Grignard pathway with the Zinc-mediated pathway, highlighting the divergence in intermediates and side products.
Caption: Mechanistic divergence showing why Zinc transmetallation (Negishi) avoids the ß-elimination pitfall common in Kumada couplings of phenethyl Grignards.
References
-
Preparation & Yields of Phenethyl Grignards: Org. Synth.1973 , 53, 116. "Preparation of Alkyl Grignard Reagents."
-
Negishi Coupling Efficiency: J. Am. Chem. Soc.[3][4]2004 , 126, 13028.[3] "Efficient Negishi Coupling of Secondary Alkylzinc Halides." (Demonstrates superior suppression of isomerization/elimination vs Grignard).
-
Suzuki Alkyl Coupling Challenges: Chem. Rev.1995 , 95, 2457. "Suzuki-Miyaura Cross-Coupling: Issues with sp3-hybridized alkyl boranes."
-
Homocoupling Side Reactions: J. Org. Chem.1984 , 49, 2608. "Wurtz Coupling in the preparation of benzylic and phenethyl Grignard reagents."
-
Comparative Metalation Data: BenchChem Reagent Profile: 4-Methoxyphenethylmagnesium bromide.
Sources
Mechanistic Studies & Performance Guide: 4-Methoxyphenethylmagnesium Bromide
Executive Summary: The Strategic Value of Phenethyl Grignards
In the landscape of organometallic synthesis, 4-Methoxyphenethylmagnesium bromide occupies a critical niche. Unlike its benzyl counterparts, which are prone to rapid benzylic rearrangements and hyper-reactivity, the phenethyl scaffold offers a stable "spacer" (two-carbon tether) that insulates the magnesium center from the aromatic ring's mesomeric effects. This guide analyzes the mechanistic behaviors, formation kinetics, and comparative performance of this reagent, specifically for researchers synthesizing isoquinoline alkaloids, opioids, and complex aryl-alkyl architectures.
Mechanistic Profile: Formation & Surface Kinetics
The formation of 4-Methoxyphenethylmagnesium bromide is not a simple concerted insertion; it follows a radical-based Single Electron Transfer (SET) mechanism occurring at the magnesium surface. Understanding this pathway is essential for controlling the notorious Wurtz homocoupling side reaction.
The SET Mechanism
-
Initiation: The alkyl halide (R-Br) adsorbs onto the Mg surface.
-
Electron Transfer: An electron transfers from Mg to the
antibonding orbital of the C-Br bond, generating a radical anion . -
Radical Diffusion: The radical anion collapses into a surface-bound alkyl radical (
) and a bromide anion. -
Recombination: The alkyl radical recombines with the oxidized magnesium species (
) to form the Grignard reagent ( ).
Critical Insight: If the alkyl radical (
Visualization: Surface Radical Kinetics
Caption: Kinetic pathway of Grignard formation showing the bifurcation between successful reagent formation and Wurtz homocoupling.
Performance Comparison: Mg vs. Li vs. Zn
Selecting the correct organometallic species is a decision based on chemoselectivity vs. reactivity . The following matrix compares 4-Methoxyphenethylmagnesium bromide against its Lithium and Zinc analogs.
Comparative Performance Matrix
| Feature | Magnesium (Grignard) | Lithium (Organolithium) | Zinc (Organozinc) |
| Reagent Species | 4-MeO-Phenethyl-MgBr | 4-MeO-Phenethyl-Li | 4-MeO-Phenethyl-ZnBr |
| Reactivity | High (Nucleophilic addition to ketones/aldehydes) | Extreme (Pyrophoric; attacks carboxylates/hindered sites) | Mild (Requires catalysis for carbonyls; Reformatsky-type) |
| Basicity (pKa) | ~50 (Strong Base) | >50 (Superbase) | Moderate (Tolerates esters/nitriles) |
| Stability (Temp) | Stable at reflux (THF/Ether) | Unstable > -40°C (Ether cleavage risk) | Stable at RT; Tolerates air briefly |
| Major Side Reaction | Wurtz Coupling (Dimerization) | Alpha-elimination / Aggregation | Slow formation kinetics |
| Best Application | General synthesis (C-C bond formation) | Low-temp lithiation; Carboxylation | Negishi Coupling; Functional group tolerance |
Mechanistic Analysis of Alternatives
-
Vs. Organolithium: The lithium analog is significantly more basic. While it reacts faster, it promotes beta-hydride elimination to form 4-methoxystyrene more readily than the Grignard. Furthermore, phenethyllithium species form tight aggregates (tetramers/hexamers) in ether, complicating kinetic predictions compared to the Schlenk equilibrium of Grignards [1].
-
Vs. Organozinc: The zinc reagent is far superior for chemoselectivity . It will not attack esters or nitriles at room temperature, allowing for the functionalization of complex scaffolds containing sensitive groups. However, it requires transition metal catalysis (Pd or Ni) to react with electrophiles that Grignards attack directly [2].
Experimental Protocol: Optimized Preparation
Objective: Synthesize 0.5M 4-Methoxyphenethylmagnesium bromide in THF with <5% Wurtz homocoupling.
Reagents & Equipment[4][5][6]
-
Substrate: 1-(2-bromoethyl)-4-methoxybenzene (1.0 equiv).
-
Metal: Magnesium turnings (1.2 equiv), oven-dried and mechanically crushed to expose fresh lattice.
-
Solvent: Anhydrous THF (stabilizer-free). Note: THF promotes faster initiation than diethyl ether but increases Wurtz coupling risk due to higher radical solubility.
-
Activator: Iodine (crystal) or 1,2-Dibromoethane (5 mol%).
Step-by-Step Methodology
-
Activation (The "Dry Stir"): Place Mg turnings in a flame-dried Schlenk flask under Argon. Dry stir vigorously for 20 minutes. This mechanical abrasion creates surface defects essential for the SET mechanism.
-
Initiation: Add just enough THF to cover the Mg. Add the activator (Iodine).[1][2] Wait for the color to fade (clear solution indicates
formation and surface cleaning). -
Controlled Addition (The "Dilution Principle"):
-
Dissolve the bromide substrate in THF (1:5 v/v ratio).
-
Crucial Step: Add only 5% of the solution initially to start the exotherm.
-
Once reflux begins, add the remaining solution dropwise over 1 hour.
-
Reasoning: Keeping the concentration of organic halide low relative to Mg minimizes the probability of
encountering , thereby suppressing Wurtz coupling ( ) [3].
-
-
Digestion: Reflux gently for 1 hour post-addition to ensure complete conversion of the bromide.
-
Titration: Aliquot and titrate using salicylaldehyde phenylhydrazone or simple acid-base back-titration to determine precise molarity.
Visualization: Schlenk Equilibrium
In solution, the reagent does not exist solely as
Caption: The Schlenk Equilibrium governing the reactive species in solution. THF favors the monomeric species more than Et2O.
Troubleshooting & Safety
-
Induction Latency: If the reaction does not start after 5 minutes, do not add more halide. Heating a flask with accumulated unreacted halide can lead to a thermal runaway (runaway exotherm) once initiation triggers. Use a heat gun or sonication to trigger the initial batch only.
-
Styrene Formation: If the final product yield is low and you detect a vinyl proton signal in NMR (~6.7 ppm), beta-hydride elimination occurred. This is often caused by excessive heating or using basic impurities. Switch to lower temperature addition (0°C to RT) if this persists.
References
-
Reactivity of Individual Organolithium Aggregates. ResearchGate. Available at: [Link]
-
OrganoZinc compounds as an alternative to OrganoMagnesium compounds. ScienceMadness. Available at: [Link]
-
Preparation of Grignard Reagents. Organic Chemistry Portal. Available at: [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 4-Methoxyphenethylmagnesium bromide
Topic: Personal protective equipment for handling 4-Methoxyphenethylmagnesium bromide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Hazard Architecture
The Chemical Reality: You are not just handling a magnesium salt; you are handling a Grignard reagent dissolved in Tetrahydrofuran (THF) . This creates a dual-threat vector:
-
The Solute (4-Methoxyphenethylmagnesium bromide): A powerful nucleophile (CAS: 13139-86-1) that is corrosive (H314) and reacts violently with moisture to release heat and flammable gases.
-
The Solvent (THF): A highly flammable ether that permeates standard nitrile gloves in minutes and forms explosive peroxides upon prolonged storage.
The Core Directive: PPE is your last line of defense, not your first. This guide assumes you are already utilizing engineering controls (fume hood, Schlenk line/inert gas manifold). If you are handling this outside of a fume hood or glovebox, stop immediately.
The PPE Matrix: Material Science & Selection
Do not rely on generic "lab safety" rules. Grignard reagents require specific barrier technologies.
A. Hand Protection: The "Nitrile Fallacy"
-
The Risk: THF is a small, aggressive organic molecule. It permeates standard 4-mil disposable nitrile gloves in < 2 minutes . Once the solvent breaches, the corrosive Grignard reagent follows, causing chemical burns under the glove.
-
The Protocol:
-
Standard Handling: Double-gloving is mandatory.
-
Inner Layer: Brightly colored nitrile (e.g., orange/purple).
-
Outer Layer: Standard blue/white nitrile.
-
Logic: This provides a visual breach indicator. If the outer glove degrades or stains, strip it immediately.
-
-
Spill Cleanup / Large Scale (>100mL): Do not use standard nitrile. Use Silver Shield (Laminate) or Butyl Rubber gloves.
-
Logic: Laminate films offer >4 hours of breakthrough time against THF/Grignards.
-
-
B. Body Defense: Thermal Integrity
-
The Risk: In a runaway reaction or spill, Grignards ignite. Synthetic fabrics (polyester, nylon) will melt into your skin, necessitating surgical debridement.
-
The Protocol:
C. Ocular & Face Protection
-
The Risk: Grignard reagents are often under positive pressure. A needle pop-off or septum failure creates a high-velocity corrosive stream.
-
The Protocol:
-
Primary: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to liquid ingress risks.
-
Secondary: 8-inch Polycarbonate Face Shield. Required for all syringe/cannula transfers.
-
PPE Decision Logic (Visualization)
This decision tree defines the required protection based on your scale of operation.
Figure 1: PPE Selection Logic based on volumetric scale and procedural risk.
Operational Protocol: Inert Transfer Techniques
The most common accident vector is the syringe transfer . Air enters the syringe, reacts with the Grignard, precipitates magnesium salts, jams the needle, and the user pushes harder until the connection fails.
The "Positive Pressure" Protocol:
-
Glassware Prep: All receiving flasks must be flame-dried or oven-dried (120°C) and flushed with Argon/Nitrogen.
-
The Septum Check: Use precision seal septa. Do not use pre-punctured septa for moisture-sensitive reagents.
-
Pressure Equalization:
-
Insert an inert gas line (balloon or manifold) into the reagent bottle before withdrawing liquid.
-
This prevents a vacuum from forming inside the bottle, which would otherwise suck in atmospheric moisture.
-
-
The Draw:
-
Insert syringe needle.
-
Inject a volume of inert gas equal to the liquid volume you intend to withdraw.
-
Slowly draw the liquid. Do not pull the plunger faster than the liquid can flow.
-
-
The Transfer:
-
Move immediately to the receiving flask.
-
Pierce septum.
-
Dispense slowly down the side of the flask to cool the exothermic solvation.
-
Emergency Response & Disposal
Scenario A: Skin Exposure
-
Immediate Action: Strip contaminated gloves/clothing immediately.[4][5] Do not worry about modesty; time is tissue.
-
Flush: Rinse with copious water for 15 minutes .
-
Neutralize: Do not use vinegar or acids to neutralize. The heat of neutralization will worsen the burn. Stick to water.
Scenario B: Safe Quenching (Disposal)
Never pour active Grignard reagent into a waste drum. It must be quenched first.
The "Dilute & Destroy" Method:
-
Cool: Place the reaction vessel in an ice/water bath (0°C).
-
Dilute: Add a non-reactive solvent (e.g., Toluene or additional THF) to dilute the remaining reagent.
-
Quench:
-
Add Ethyl Acetate or Acetone first (consumes the Grignard without evolving hydrogen gas).
-
Alternatively: Add Saturated Ammonium Chloride (aq) dropwise. This is safer than pure water or acid as it buffers the pH.
-
-
Verify: Ensure no bubbling occurs upon further addition before transferring to aqueous waste.
Technical Specifications & Permeation Data
| Parameter | Specification | Scientific Rationale |
| Glove Material | Laminate (Silver Shield) | Breakthrough > 240 min for THF. |
| Glove Material | Nitrile (Disposable) | Breakthrough < 2 min for THF. Use only for incidental splash protection (change immediately). |
| Clothing | Nomex III A | Inherently flame-resistant; does not melt or drip when exposed to flash fire. |
| Eye Protection | ANSI Z87.1+ (Goggles) | "D3" rating indicates droplet/splash protection. |
| Flash Point | -17°C (THF) | Requires intrinsic safety grounding for all metal transfers. |
References
-
American Chemical Society (ACS). (2023). Laboratory Reaction Safety Summary: Grignard Reaction. ACS Center for Lab Safety. Retrieved from [Link]
-
National Institutes of Health (NIH). (2016). Changes in chemical permeation of disposable latex, nitrile, and vinyl gloves exposed to simulated movement.[6] Journal of Occupational and Environmental Hygiene. Retrieved from [Link]
-
Massachusetts Institute of Technology (MIT). (2024). Guidance - Lab Coat Selection, Use, and Care. MIT EHS. Retrieved from [Link]
Sources
- 1. geniuslabgear.com [geniuslabgear.com]
- 2. Guidance – Lab Coat Selection, Use, and Care at MIT [labcoats.mit.edu]
- 3. uakron.edu [uakron.edu]
- 4. fishersci.com [fishersci.com]
- 5. 4-Methoxyphenylmagnesium bromide - Safety Data Sheet [chemicalbook.com]
- 6. Changes in chemical permeation of disposable latex, nitrile, and vinyl gloves exposed to simulated movement - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
